molecular formula C18H19F2N3O B2982143 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one CAS No. 2309190-35-8

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one

Cat. No. B2982143
CAS RN: 2309190-35-8
M. Wt: 331.367
InChI Key: TXAHXVXYFXMMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.367. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Analysis

The study of molecular structures and their interactions is a key application in scientific research. For example, Delgado et al. (2020) synthesized and characterized a pyrazoline compound similar to the one , using spectroscopic techniques and X-ray diffraction. Their research focused on the molecular structure's crystallization and intermolecular interactions, providing insights into the compound's chemical behavior and potential applications in materials science (Delgado et al., 2020).

Synthesis of Active Metabolites

Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the chemical's relevance in drug discovery and development. Their work illustrates how derivatives of complex molecules can be synthesized and utilized for their pharmacological properties, excluding direct drug use and dosage information (Chen et al., 2010).

Antimicrobial Activity

The antimicrobial activity of heterocyclic compounds bearing both benzimidazole and pyrazoline motifs has been explored, as seen in the work by Desai et al. (2017). Their research underscores the potential of such compounds in addressing various microbial infections, thereby contributing to the development of new antimicrobial agents (Desai et al., 2017).

Catalysis and Chemical Synthesis

Shirini et al. (2017) prepared a new DABCO-based ionic liquid and used it to promote the synthesis of biologically active compounds. This study highlights the compound's application in facilitating chemical reactions, offering a sustainable and efficient approach to synthesizing valuable pharmaceutical intermediates (Shirini et al., 2017).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-13-3-2-12(17(20)9-13)8-18(24)23-14-4-5-15(23)11-16(10-14)22-7-1-6-21-22/h1-3,6-7,9,14-16H,4-5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAHXVXYFXMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=C(C=C(C=C3)F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one

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